molecular formula C10H9NOS B1654256 2-Thiophenemethanol, 5-(3-pyridinyl)- CAS No. 217188-15-3

2-Thiophenemethanol, 5-(3-pyridinyl)-

Cat. No. B1654256
Key on ui cas rn: 217188-15-3
M. Wt: 191.25 g/mol
InChI Key: XBSQDYZSJJZBOS-UHFFFAOYSA-N
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Patent
US06004984

Procedure details

To a solution of (5-pyridin-3-yl-thiophen-2-yl)-methanol (144 mg in 7.5 mL dry methylene chloride) was added 327 mg of the 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one and the mixture stirred at room temperature. After 4 hours, the reaction was quenched by addition of a mixture of saturated sodium bicarbonate and saturated sodium thiosulfite (1:1) and extracted with diethyl ether. The aqueous portion was extracted further with methylene chloride and the combined organics then washed with water and brine and dried over magnesium sulfate. Purification of the concentrate by flash chromatography on silica gel (ethyl acetate:hexane, 75:25; then 80:20) gave the title compound (80 mg).
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
327 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[S:11][C:10]([CH2:12][OH:13])=[CH:9][CH:8]=2)[CH:2]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C1=CC=CC=2)=O>>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[S:11][C:10]([CH:12]=[O:13])=[CH:9][CH:8]=2)[CH:2]=1

Inputs

Step One
Name
Quantity
7.5 mL
Type
reactant
Smiles
N1=CC(=CC=C1)C1=CC=C(S1)CO
Name
Quantity
327 mg
Type
reactant
Smiles
CC(=O)OI1(C2=CC=CC=C2C(=O)O1)(OC(=O)C)OC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition of a mixture of saturated sodium bicarbonate and saturated sodium thiosulfite (1:1)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was extracted further with methylene chloride
WASH
Type
WASH
Details
the combined organics then washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Purification of the
CONCENTRATION
Type
CONCENTRATION
Details
concentrate by flash chromatography on silica gel (ethyl acetate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C1=CC=C(S1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: CALCULATEDPERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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